Product packaging for Englerin B(Cat. No.:CAS No. 1094250-13-1)

Englerin B

Cat. No.: B1144868
CAS No.: 1094250-13-1
M. Wt: 384.51
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Description

Englerin B is a natural sesquiterpene isolated from the plant Phyllanthus engleri and is a direct analog of the potent natural product englerin A . While englerin A is renowned for its highly potent and selective growth inhibition of renal cell carcinoma (RCC) cell lines, this compound itself shows no significant cell growth inhibition, making it a critical tool for structure-activity relationship (SAR) studies . Researchers value this compound as a key synthetic intermediate; it serves as the direct precursor for englerin A acetate (also known as this compound acetate), a compound that retains selective anti-proliferative activity against renal cancer cells, though with less potency than englerin A . The study of this compound and its derivatives helps illuminate the essential structural features required for binding to the reported molecular target of englerin A, the TRPC4/C5 cation channels . Activation of these channels by englerin A inhibits tumor cell line proliferation, and this compound provides a chemically related but inactive scaffold for probing this mechanism . This substance is supplied as a high-purity, neat material and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1094250-13-1

Molecular Formula

C₂₄H₃₂O₄

Molecular Weight

384.51

Synonyms

(-)-Englerin B;  Desglycoloylenglerin A;  (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester

Origin of Product

United States

Preclinical in Vivo Biological Studies

Beyond in vitro assessments, preclinical studies involving englerin B in animal models are less extensively documented compared to englerin A. One study mentioned a collaboration that demonstrated the differential effects of englerin A and B in an anesthetized rat model used for cardiovascular assessment. While this study involved this compound in a preclinical biological setting, its focus was on cardiovascular effects rather than anti-cancer efficacy. Details regarding specific efficacy outcomes in this model for this compound were not prominently highlighted in the available information focused on cancer efficacy.

Summary of Preclinical Biological Efficacy Findings for Englerin B

Molecular Mechanism of Action and Cellular Target Identification for Englerin B

Methodologies for Investigating Englerin B's Direct Molecular Targets

Identifying the direct molecular targets of small molecules like this compound can be challenging, especially for compounds that may bind to low-abundance or membrane-bound proteins. Various methodologies have been employed in natural product research, including approaches that can be adapted for studying this compound and its analogues. oncotarget.comcam.ac.uk

Chemical Proteomics and Affinity-Based Labeling Strategies for this compound

Chemical proteomics approaches, particularly those utilizing affinity-based labeling, are powerful tools for identifying protein targets that directly interact with a small molecule. This involves synthesizing probes that are structurally similar to the compound of interest but also contain a reactive group (e.g., photoaffinity labels, alkyne handles) and a tag (e.g., biotin) for subsequent isolation and detection. nih.govrsc.orgmdpi.comrsc.org

For this compound, affinity-based labeling strategies could involve creating this compound analogues with appended photoreactive or clickable groups. These probes can be incubated with cell lysates or live cells, allowing the probe to bind to its target proteins. mdpi.comrsc.orgdiva-portal.org Upon activation (e.g., UV irradiation for photoaffinity labels), a covalent bond is formed between the probe and the interacting protein. mdpi.comrsc.org The tagged proteins can then be enriched (e.g., using avidin-biotin capture) and identified using mass spectrometry-based proteomics. mdpi.com While direct studies specifically detailing chemical proteomics with this compound are less prevalent in the provided context compared to englerin A, the methodology is applicable for exploring potential binding partners. nih.gov

Phenotypic Screening and Gene Expression Correlation in this compound Research

Phenotypic screening involves testing compounds for their ability to induce a specific cellular or organismal phenotype without prior knowledge of the molecular target. cam.ac.ukresearchgate.netnih.gov By observing the effects of this compound on cellular behavior (e.g., cell growth, morphology, signaling pathway activation) in different cell lines or genetic backgrounds, researchers can gain insights into the cellular processes affected by the compound. oncotarget.comcam.ac.uk

Correlating phenotypic data with gene expression profiles can further aid in target identification. oncotarget.comcam.ac.uk If the sensitivity of a panel of cell lines to this compound correlates strongly with the expression levels of a particular gene, it suggests that the protein product of that gene might be involved in the compound's mechanism of action. oncotarget.com This approach has been successfully applied in the study of englerin A, where sensitivity correlated with the expression of TRPC4 mRNA. oncotarget.commdpi.com While this compound shows less activity, similar correlative studies could potentially reveal subtle interactions or alternative targets. nih.gov

Elucidation of this compound-Mediated Signaling Pathways

Understanding how this compound affects cellular signaling pathways provides context for its biological activity, even if direct targets are not fully elucidated. Studies on englerin A have revealed modulation of various pathways, and given the structural relationship, some overlap in affected pathways might be expected, albeit potentially with different potency or outcomes. nih.govresearchgate.netmdpi.comwhiterose.ac.ukcore.ac.ukebi.ac.ukplos.org

Modulation of Ion Channels by this compound (e.g., TRPC4/5)

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, have been identified as key targets of englerin A, mediating calcium and/or sodium influx and contributing to its cytotoxic effects. nih.govresearchgate.netoncotarget.commdpi.comwhiterose.ac.ukcore.ac.ukplos.orgnih.gov These channels form tetrameric complexes and can exist as homomers or heteromers (e.g., TRPC1:C4). core.ac.uknih.gov Englerin A acts as a potent activator of TRPC4 and TRPC5 channels at nanomolar concentrations. researchgate.netoncotarget.commdpi.com

This compound, however, has been reported to be significantly less active or inactive in activating TRPC1/4/5 channels compared to englerin A. nih.govresearchgate.net This difference in activity underscores the importance of the structural variations between the two compounds, particularly the C-9 glycolate (B3277807) ester present in englerin A but absent in this compound. nih.govresearchgate.net Studies have shown that loss of the glycolate group in this compound completely abrogates cell growth inhibition and its ability to activate TRPC channels. nih.govresearchgate.net

Effects on Cellular Metabolism and Stress Responses (e.g., ER stress, lipid metabolism)

Englerin A has been shown to induce significant alterations in cellular metabolism, particularly lipid metabolism, and to trigger endoplasmic reticulum (ER) stress. mdpi.comebi.ac.ukplos.orgnih.govmetabolomicsworkbench.orgplos.orgresearchgate.netresearchgate.netchemfaces.com Metabolomics studies have indicated that englerin A treatment leads to the accumulation of ceramides, which are known to be toxic and can induce ER stress. nih.govmetabolomicsworkbench.orgplos.orgresearchgate.netresearchgate.net ER stress, in turn, can activate the unfolded protein response (UPR) and contribute to cell death. mdpi.comnih.govplos.orgresearchgate.net The interplay between dysregulated lipid metabolism and ER stress is increasingly recognized in various cancer types. mdpi.com

Englerin A's effects on metabolism also include influencing glucose dependence, potentially through the PKCθ/HSF1 axis, leading to glucose starvation. ebi.ac.uk Additionally, englerin A treatment has been associated with the induction of an acute inflammatory response. nih.govmetabolomicsworkbench.orgplos.orgresearchgate.net

Downstream Cellular and Biochemical Consequences of this compound Action

Research into the biological activity of this compound suggests that it does not induce significant downstream cellular and biochemical consequences in the manner observed for its analogue, Englerin A. Specifically, studies comparing the activity of Englerin A and this compound have found that this compound lacks the potent growth inhibitory effects characteristic of Englerin A researchgate.netnih.gov. The structural difference between the two compounds lies in the absence of a glycolate side chain in this compound, and this modification appears to abrogate key activities researchgate.netnih.gov.

Unlike Englerin A, which has been shown to activate Transient Receptor Potential Canonical (TRPC) channels, such as TRPC4 and TRPC5, this compound has been reported as unable to activate TRPC1/4/5 channels in renal cancer cells researchgate.net. This inability to engage potential targets like TRPC channels suggests a fundamental difference in the molecular interactions of this compound compared to Englerin A, leading to a lack of the downstream signaling cascades associated with Englerin A's cytotoxic effects.

Induction of Programmed Cell Death Pathways (e.g., apoptosis, necrosis, autophagy)

Based on available research, this compound does not appear to effectively induce programmed cell death pathways, including apoptosis, necrosis, or autophagy, in the same way that Englerin A does. Studies examining the cytotoxic effects of englerins consistently highlight the potent activity of Englerin A in inducing cell death mechanisms in sensitive cancer cells nih.govnih.gov. In contrast, this compound is often utilized as a negative control in these studies due to its observed lack of potent growth inhibition and cytotoxicity nih.gov. The absence of the glycolate side chain in this compound is associated with a complete loss of cell growth inhibition, suggesting that the structural features necessary for triggering cell death pathways are absent or inactive in this compound researchgate.net.

Cell Cycle Regulation and Growth Inhibition Mechanisms

This compound has been shown to lack potent cell growth inhibition activity researchgate.netnih.gov. This is in stark contrast to Englerin A, which has been reported to inhibit cell proliferation and induce cell cycle arrest, specifically a block in the G2/M transition, in certain cancer cell lines nih.govnih.gov. The mechanisms by which Englerin A affects the cell cycle involve the inhibition of key kinases such as AKT and ERK, which are involved in pathways regulating cell proliferation nih.govnih.gov. Given that this compound does not exhibit significant growth inhibition, it is inferred that it does not interfere with cell cycle regulatory mechanisms or the associated signaling pathways in a manner comparable to Englerin A. The lack of activity in cell growth inhibition assays for this compound underscores its inability to effectively modulate the cellular processes that control cell cycle progression and proliferation researchgate.netnih.gov.

Note: This Section Focuses on in Vitro and in Vivo Non Human Research, Mechanisms, and Cellular/molecular Outcomes, Strictly Excluding Dosage, Safety, or Human Clinical Trial Data.

Research on Anticancer Activities of Englerin B

Investigations into the anticancer activities of this compound have largely highlighted a significant reduction or complete loss of the potent cytotoxicity observed with englerin A. This difference in activity is a key finding in structure-activity relationship studies of the englerins.

In Vitro Selectivity and Potency Profiling in Cancer Cell Lines

In vitro studies, including screening against the NCI 60-cell panel, have shown that this compound exhibits no significant cell growth inhibition compared to englerin A. nih.gov The absence of the glycolate (B3277807) ester at the C-9 position, which is present in englerin A, appears to be crucial for potent cell growth inhibition. nih.govresearchgate.net Studies have indicated that the loss of this glycolate moiety in this compound completely abrogates its cell growth inhibitory effects. nih.govresearchgate.net

While englerin A demonstrates high potency and selectivity, particularly for renal cancer cell lines, this compound has been found to be significantly less selective and less active in these same cell lines. nycu.edu.tw For instance, in a panel of four VHL-deficient kidney cancer cell lines, this compound showed IC50 values ranging from 10 to 100 µM, indicating considerably weaker intrinsic activity compared to englerin A. nih.gov Some research on this compound acetate (B1210297), a derivative of this compound, suggested approximately 400-fold selectivity against a renal cell line in a two-cell assay, but this result awaited confirmation from more extensive testing like the NCI 60-cell screen. nycu.edu.twacs.org However, other studies have reported both this compound and its acetate derivative as inactive, further emphasizing the critical role of the glycolate group for cytotoxicity.

The difference in activity extends to their interaction with potential targets. Englerin A is known to activate TRPC4 and TRPC5 cation channels, which is linked to its cytotoxic effects in cancer cells. plos.orgresearchgate.netresearchgate.net In contrast, this compound was found not to activate TRPC1/4/5 channels in A498 renal cancer cells. researchgate.net

The following table summarizes representative in vitro growth inhibition data comparing Englerin A and this compound in certain renal cancer cell lines:

CompoundCell LineGI50 (nM)Selectivity (vs. other cell lines)Source
Englerin AA49810-28High (~1000-fold) nih.govacs.org
Englerin AUO-3153-140High nih.govacs.org
This compoundA498>10000Low/None nih.govnih.gov
This compoundUO-31>10000Low/None nih.govnih.gov
This compoundVHL-deficient kidney cancer cell lines10000-100000Weaker than Englerin A nih.gov

(Note: GI50 values for this compound are generally reported as significantly higher or inactive compared to Englerin A, indicating much lower potency.)

Investigations in Non-Human In Vivo Cancer Models (e.g., xenografts)

Research involving englerins in non-human in vivo cancer models, such as xenografts, has primarily focused on englerin A due to its potent in vitro activity. While englerin A has shown efficacy in xenograft models using cancer cell lines like 786-O and PC3, suggesting its potential therapeutic use beyond in vitro settings, studies specifically detailing the effects of this compound in these models are limited in the provided search results. researchgate.net One study noted that this compound can be detected in the serum of rats after oral administration of englerin A, but reiterated its much weaker intrinsic activity compared to englerin A in cellular systems. nih.gov

Exploration of Other Biological Activities of this compound

While englerin A has been explored for biological activities beyond its anticancer effects, research specifically on other activities of this compound is not extensively documented in the provided information.

Structure Activity Relationship Sar and Rational Design of Englerin B Analogs

Methodologies for Englerin B SAR Elucidation

Elucidating the SAR of this compound and its analogs involves a combination of synthetic chemistry and biological evaluation. Researchers synthesize a series of derivatives with targeted modifications to the core structure or appended ester groups. nih.govnycu.edu.twresearchgate.net These synthesized compounds are then tested for their biological activity, typically their ability to inhibit the growth of specific cancer cell lines, such as renal cancer cells. nih.govnih.govnih.gov

High-throughput screening (HTS) against panels of cancer cell lines, like the NCI 60 screen, has been instrumental in identifying the selective activity profile of englerins and evaluating the potency of their analogs. nih.govnih.govnih.gov Comparing the activity of modified analogs to that of the parent compound (Englerin A or B) allows researchers to deduce the contribution of each structural change to the observed biological effect. nih.govnih.gov

Synthetic routes, including both total and semi-synthetic approaches, have been developed to provide access to this compound and a diverse range of analogs for SAR investigations. nih.govnycu.edu.twresearchgate.netnih.govnih.govCurrent time information in Bangalore, IN.nih.govcjnmcpu.comrsc.org These methods allow for targeted modifications at specific positions of the englerin scaffold. nycu.edu.twresearchgate.net

Critical Structural Motifs for this compound's Biological Activity

Comparative studies between Englerin A and this compound have provided initial insights into the critical structural differences that contribute to their distinct activity profiles. The primary structural difference lies in the ester moiety at the C9 position. Englerin A possesses a glycolate (B3277807) ester at C9, while this compound has a hydrogen at this position (i.e., it is the C9 alcohol). nih.gov

Research has consistently shown that the presence of the glycolate moiety at C9 is crucial for the potent cytotoxic activity observed with Englerin A. nih.govresearchgate.net this compound, lacking this group, exhibits significantly reduced or no significant cell growth inhibition. nih.govnih.gov This highlights the glycolate ester as a critical structural motif for the biological activity associated with the englerin scaffold, particularly the potent renal cancer cell selectivity seen with Englerin A. nih.gov

Impact of Glycolate Moiety Modifications

Modifications to the glycolate moiety at the C9 position of the englerin scaffold have a profound impact on biological activity. As noted, the absence of the glycolate group, as in this compound, leads to a dramatic loss of cell growth inhibition. nih.govresearchgate.net Most modifications or replacements of the glycolate generally result in a significant decrease in activity. nih.govresearchgate.net

However, some modifications have been explored. For instance, replacing the glycolate with a methyl sulfate (B86663) ester in an Englerin A analog showed moderate activity and retained renal cell line selectivity in the NCI 60 screen. nih.gov Conversely, replacing the glycolate with a cinnamate (B1238496) abolished activity. nih.gov Studies with epimeric glycinate (B8599266) esters at C9 also demonstrated that even subtle changes in this region can significantly impact potency, emphasizing the sensitivity of the glycolate position. nih.gov

These findings underscore the critical and sensitive nature of the glycolate moiety for the potent activity observed in the englerin series, particularly Englerin A.

Influence of Stereochemistry on Activity

The stereochemistry of the englerin scaffold is another crucial factor influencing biological activity. Englerin A and B possess multiple stereogenic centers. nycu.edu.tw Studies comparing the activity of different stereoisomers have revealed the importance of the specific three-dimensional arrangement of atoms for their biological effects. nih.gov

For example, the synthesis of the enantiomeric (+)-englerin A, which has the opposite absolute configuration to the naturally occurring (−)-englerin A, showed that the (+)-enantiomer was inactive at concentrations where the natural (−)-enantiomer was potent against renal cancer cells. nih.gov This demonstrates that the specific absolute stereochemistry of the natural englerins is essential for their biological activity. nih.gov

Furthermore, synthetic routes have been developed to control the stereochemistry during the construction of the englerin core and its analogs, allowing for the investigation of how different stereochemical arrangements impact activity. nycu.edu.twCurrent time information in Bangalore, IN.nih.gov

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is crucial for conducting comprehensive SAR studies and exploring the chemical space around the englerin scaffold to identify compounds with potentially improved properties. Numerous synthetic strategies, including both semi-synthetic and total synthetic approaches, have been developed to access englerins and their analogs. nih.govnycu.edu.twresearchgate.netnih.govnih.govCurrent time information in Bangalore, IN.nih.govcjnmcpu.comrsc.org

These synthetic efforts aim to provide efficient and scalable routes to the core structure and allow for the introduction of diverse functional groups at specific positions. nycu.edu.twresearchgate.netresearchgate.net

Semi-Synthetic and Total Synthetic Routes to this compound Analogs

Both semi-synthetic and total synthetic approaches have been employed to generate this compound analogs. Total synthesis involves constructing the entire molecule from simpler precursors, offering maximum flexibility to introduce variations across the entire scaffold. nih.govnycu.edu.twresearchgate.netnih.govnih.govrsc.orgresearchgate.net Numerous total syntheses of Englerin A and B have been reported, highlighting different strategies for constructing the challenging 5-6-5 tricyclic core. nih.govnycu.edu.twnih.govresearchgate.net Common strategies include ring-closing metathesis, gold(I)-catalyzed cyclization, and various cycloaddition reactions. nih.govnycu.edu.twnih.govresearchgate.net These total syntheses have provided platforms for generating libraries of englerin analogs with modifications at various positions. nycu.edu.twresearchgate.netresearchgate.net

Semi-synthetic routes utilize readily available natural products or intermediates as starting materials and involve fewer steps to reach the target molecule or its analogs. For example, semi-synthesis of Englerin A has been achieved starting from guaia-6,10(14)-diene, which can be produced through microbial engineering. cjnmcpu.comacs.orgchemrxiv.org This approach can be potentially scalable and combines the advantages of synthetic biology and chemical synthesis. acs.orgchemrxiv.org Semi-synthetic strategies can be particularly useful for generating analogs with modifications to the ester side chains or other peripheral positions. nycu.edu.twgoogle.com

The choice of synthetic strategy often depends on the specific modifications being targeted and the desired scale of production for biological evaluation.

Exploration of Novel Scaffolds Inspired by this compound

The goal of exploring novel scaffolds is to potentially identify compounds with improved potency, selectivity, metabolic stability, or pharmacokinetic properties compared to the natural products. nih.gov This approach can lead to the discovery of new lead compounds with similar mechanisms of action but with more favorable drug-like characteristics. researchgate.net For instance, terpene-based mimics of Englerin A have been designed and produced from readily available starting materials. researchgate.net The development of aza-englerin analogues, which incorporate nitrogen into the structure, represents an example of exploring modified scaffolds to address issues like serum instability. nih.govnih.gov

This ongoing exploration of novel scaffolds, guided by the SAR insights gained from studying this compound and its analogs, is a vital part of the drug discovery process aimed at developing potential therapeutic agents.

Computational Chemistry Approaches in this compound SAR

Computational chemistry plays a vital role in elucidating the structure-activity relationships (SAR) of complex natural products like the englerins, providing insights into their interactions with biological targets at the molecular level. While significant computational studies have focused on Englerin A due to its potent and selective activity against renal cancer cells, the principles and methodologies employed are directly applicable to understanding the SAR of this compound and its analogs, particularly in explaining observed differences in their biological profiles.

Key computational approaches utilized in englerin SAR studies include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. These methods help predict binding affinities, identify crucial interactions between the ligand and its target protein, and establish mathematical models correlating structural features with biological activity.

Molecular Docking Studies

Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the binding affinity. For the englerin series, molecular docking has been instrumental in exploring the potential interactions with proposed targets, such as the transient receptor potential channels (TRPC) ulisboa.ptresearchgate.netsemanticscholar.orgresearchgate.net. Studies on Englerin A, for instance, have employed docking to investigate its binding site within TRPC channels like TRPC4 and TRPC5, which are implicated in its selective cytotoxicity towards renal cancer cells researchgate.netresearchgate.net. By analyzing the predicted binding poses and interaction energies of Englerin A and its analogs, researchers can infer which parts of the molecule are critical for binding and how modifications affect these interactions.

Applying molecular docking to this compound allows for a comparative analysis of its predicted binding to potential targets alongside Englerin A. Given that this compound is reported to be significantly less active or inactive compared to Englerin A in certain assays, including TRPC channel activation researchgate.net, docking studies can help identify structural reasons for this difference. This could involve assessing whether this compound is predicted to bind to the same site as Englerin A, the strength of its predicted interactions, or if its altered structure prevents it from adopting the necessary conformation for effective binding.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of the ligand and protein over time in a simulated physiological environment. This allows researchers to assess the stability of the ligand-protein complex, observe conformational changes, and calculate more accurate binding free energies. MD simulations have been used to support docking findings and gain a deeper understanding of the interactions between Englerin A and its targets ulisboa.ptresearchgate.netsemanticscholar.org. For example, MD simulations can reveal how the flexibility of the englerin molecule or the dynamics of the protein binding site influence the binding event and the stability of the resulting complex.

For this compound, MD simulations could be used to compare the dynamic behavior and stability of its predicted complexes with target proteins against those formed by Englerin A. If docking suggests this compound can bind to the same site as Englerin A, MD simulations might reveal that the this compound complex is less stable, undergoes unfavorable conformational changes, or exhibits different interaction patterns over time, potentially explaining its reduced or absent activity. Probing protein interactions using molecular dynamics simulations has been applied in the context of unveiling englerin activity, highlighting the utility of this method cam.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR involves developing mathematical models that correlate structural descriptors of a set of compounds with their measured biological activities fortunejournals.com. These models can then be used to predict the activity of new or untested compounds and to identify the key structural features that govern activity drugdesign.org. While direct QSAR studies specifically focused on a large set of this compound analogs were not prominently detailed in the search results, QSAR analysis has been applied to compounds with similar activity patterns to Englerin A nih.gov. This suggests that QSAR is a viable approach for the englerin series.

A QSAR study on this compound and a series of its synthetic analogs would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating these descriptors with their biological activity data (e.g., EC50 or GI50 values, or lack thereof). Such a model could help identify which specific structural modifications in this compound or its analogs are associated with changes in activity. For instance, if a particular functional group or a certain molecular shape feature is found to be strongly correlated with activity in Englerin A and its active analogs, the absence or modification of this feature in this compound could be computationally linked to its inactivity. QSAR can help rationally decide what structural modifications to synthesize next by exploring the chemical space around the structure of interest reddit.com.

Application to this compound

The application of these computational techniques to this compound is crucial for understanding its specific SAR, particularly in contrast to the more active Englerin A. This compound is reported as a metabolic product of Englerin A that did not activate TRPC1/4/5 channels in A498 renal cancer cells researchgate.net. Computational studies can provide molecular-level explanations for this lack of activity.

For example, comparative molecular docking of Englerin A and this compound to TRPC channels could highlight differences in their predicted binding poses or interaction energies that explain why Englerin A activates the channel while this compound does not. MD simulations could further investigate the stability and dynamic behavior of this compound within the channel binding site, potentially revealing that it fails to induce the necessary conformational changes for activation. QSAR modeling on a series including Englerin A, this compound, and various analogs could pinpoint the structural features responsible for the differential activity, providing a quantitative link between structure and the observed biological outcome.

While detailed computational data specifically for this compound's SAR was not extensively found, the established use of docking, MD, and QSAR in studying Englerin A and related compounds demonstrates the power of these computational approaches in dissecting the SAR of the englerin scaffold and provides a clear roadmap for computationally investigating the unique activity profile of this compound.

Here is a conceptual representation of how computational studies might analyze the binding of Englerin A versus this compound to a target protein, based on the principles discussed:

Computational Method Englerin A Observation (Conceptual Example) This compound Observation (Conceptual Example) Implication for SAR
Molecular Docking Predicted favorable binding pose in target site with key interactions (e.g., hydrogen bonds, hydrophobic contacts). Predicted less favorable binding pose, fewer key interactions, or binding in a different orientation. Suggests this compound may not bind effectively to the target site or in the correct orientation for activity.
Molecular Dynamics Stable complex with target protein, induces conformational changes associated with activation. Less stable complex, different dynamic behavior, fails to induce activating conformational changes. Supports docking findings and suggests dynamic factors contribute to this compound's inactivity.
QSAR Analysis Specific structural features correlated with high activity (e.g., presence of glycolate ester). Absence or modification of key structural features correlated with inactivity. Provides a quantitative link between specific structural differences and the observed biological activity difference.

This table illustrates the types of findings that computational studies could yield when comparing Englerin A and this compound, providing a molecular basis for their distinct biological activities.

Advanced Analytical and Spectroscopic Techniques in Englerin B Research

Applications of High-Resolution NMR Spectroscopy for Englerin B Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry and biochemistry, offering detailed insights into the structure, dynamics, and interactions of molecules at atomic resolution. For this compound, NMR has been essential in establishing its chemical structure and relative stereochemistry. The ¹H and ¹³C NMR data for this compound were found to be very similar to those of Englerin A, with common structural fragments confirmed by diagnostic 2D NMR correlations. nih.gov Key differences in the NMR spectra were observed, particularly in the upfield shift of the ¹H NMR resonance for H-9 and the absence of certain resonances compared to Englerin A, supporting the presence of a free hydroxy group at this position in this compound. nih.gov Vicinal coupling data along with selective 1D NOESY experiments were employed to assign the relative stereochemistry of Englerin A, and similar patterns were observed for this compound, aiding in the determination of its relative configuration. nih.gov

Beyond structural elucidation, high-field solution NMR is a powerful tool for probing protein-ligand interactions, a key aspect in understanding the biological mechanisms of compounds like englerins. nih.govresearchgate.net NMR binding experiments rely on comparing NMR parameters of the free and bound states of the molecules. nih.govresearchgate.net Ligand-observed NMR methods are particularly useful as they are not limited by the protein molecular size and have broad applicability for analyzing protein-ligand interactions. nih.gov Techniques such as chemical shift mapping, WaterLOGSY, and cross-saturation can characterize binding sites and yield dissociation constants (K_D) by capturing population-averaged chemical shifts, while relaxation-based approaches like R₂ dispersion and ZZ-exchange spectroscopy can analyze association (k_on) and dissociation constants (k_off) for stronger affinities. unideb.hu Although specific high-resolution NMR studies detailing this compound's direct interaction with proteins or the elucidation of its biosynthetic pathway via NMR were not explicitly found in the provided context, these general NMR applications highlight the potential of the technique in future this compound research, particularly given the known protein targets of Englerin A, such as the TRPC channels. researchgate.netresearchgate.net Protein deuteration combined with ligand-based ¹H NMR spectroscopy can also be used to probe specific interactions like CH-π interactions in protein-ligand complexes and extract ligand chemical shifts in the bound state, providing valuable information on protein-ligand complexes. biorxiv.org

Mass Spectrometry Applications in this compound Research

Mass Spectrometry (MS) provides crucial information regarding the mass-to-charge ratio of molecules and their fragments, essential for determining molecular formulas and identifying compounds. High-resolution mass spectrometry (HRMS) analysis was used to confirm the molecular formula of this compound, revealing a pseudomolecular ion consistent with its expected formula. nih.gov

MS-based techniques are also integral to metabolomics and target identification studies. Metabolomics involves the comprehensive analysis of small-molecule metabolites within a biological system, and MS is a key technology for this purpose. mdpi.comnovogene.com Metabolomics-driven approaches can help identify key enzymes and metabolic pathways affected by exogenous substances. nih.gov LC-MS, which couples liquid chromatography with mass spectrometry, is a common technique in metabolomics for separating and detecting a wide range of metabolites. nih.govcreative-proteomics.comjfda-online.com Targeted metabolomics focuses on quantifying specific metabolites, offering detailed insights into particular metabolic pathways. novogene.comcreative-proteomics.com Untargeted metabolomics, on the other hand, provides a broader screening to discover novel dysregulations. nih.govcreative-proteomics.com While the provided information mentions metabolomics studies in the context of Englerin A, identifying alterations in carnitine metabolism as a sensitive effect nih.gov, MS-based metabolomics holds significant potential for investigating the metabolic impact of this compound and identifying its cellular targets by analyzing changes in endogenous small-molecule metabolites and associated metabolic pathways in biological samples. mdpi.com LC-MS has also been used for the quantification of englerin A and this compound in research settings. nih.gov

Chromatographic and Separation Methodologies for this compound

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of natural products like this compound. This compound was isolated from the stem bark extract of Phyllanthus engleri through bioassay-guided fractionation and subsequent chromatography. nih.govnycu.edu.twgoogle.com Chromatography on an alumina (B75360) column and using silica (B1680970) gel chromatography with different eluants have been employed in the isolation process of englerins. nih.govgoogle.comgla.ac.uk Conventional separation methods, such as fractional crystallization or chromatography, can also be used to separate diastereomers of synthesized compounds related to englerins. google.com These methodologies are vital for obtaining pure samples of this compound necessary for accurate spectroscopic analysis and biological evaluation. Purity assessment, often performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection or MS, ensures the reliability of research findings by confirming that observed effects are attributable to this compound itself and not to impurities. LC separation coupled with mass spectrometric detection has been used for the analysis of englerins. nih.gov

Biophysical Methods for Characterizing this compound-Target Interactions

Biophysical methods are employed to study the physical aspects of molecular interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. These techniques are crucial for characterizing the interaction between a small molecule like this compound and its biological targets, such as proteins. While the provided search results discuss biophysical methods in a general context of protein-ligand interactions, they are highly relevant for studying this compound. Techniques like Surface Plasmon Resonance (SPR), BioLayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are commonly used biophysical methods. hitgen.comethz.ch SPR and BLI can provide real-time, label-free data on binding kinetics (association and dissociation rates) and affinity (K_D). hitgen.com ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS). hitgen.com These methods allow for the analysis of the isolated interaction of a ligand with a target protein. ethz.ch Given that Englerin A, a closely related compound, is known to interact with TRPC channels researchgate.netresearchgate.net, biophysical methods would be essential for confirming if this compound shares these targets and for quantifying the nature of these interactions. Although specific data for this compound using these methods was not found, their application is standard practice in characterizing the target interactions of bioactive small molecules.

Future Research Directions and Unaddressed Challenges for Englerin B

Further Exploration of Englerin B's Biological Spectrum

The reported inactivity of this compound in certain cancer cell lines, particularly the A498 renal cancer cell line sensitive to englerin A, highlights the critical role of the C9 glycolate (B3277807) ester for that specific activity nih.gov. However, the biological space for this compound may extend beyond the cytotoxic effects observed for englerin A. Future research should focus on a broader screening of this compound against a more diverse range of biological targets and cellular models. This could include exploring its effects on different cancer types, non-cancerous cells, enzymes, receptors, and ion channels, potentially at higher concentrations or different exposure times than typically used for englerin A. Given that natural products can have multiple targets, this compound might possess distinct biological activities unrelated to the TRPC channel activation associated with englerin A nih.govsemanticscholar.org. Identifying such activities would broaden the potential utility of this compound and provide insights into the subtle biological effects conferred by the englerin scaffold without the C9 glycolate.

Advancements in Scalable and Sustainable Synthesis of this compound

Access to sufficient quantities of pure this compound is essential for comprehensive biological evaluation and research tool development. While total syntheses of englerin A and B have been reported, achieving scalable and sustainable synthesis remains a challenge for complex natural products like the englerins researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net. Existing synthetic routes may involve multiple steps, costly reagents, or generate significant waste, limiting their practicality for large-scale production organic-chemistry.orgacs.org. Future research should focus on developing more efficient, convergent, and environmentally friendly synthetic strategies for this compound. This could involve exploring alternative starting materials, optimizing key reactions, utilizing biocatalysis or organocatalysis, and implementing flow chemistry techniques to improve yield, reduce reaction times, and minimize the environmental footprint rsc.orgworldscientific.com. Developing a sustainable synthesis would facilitate broader research efforts and potential applications of this compound.

Development of Engineered Biosynthetic Pathways for this compound Production

An alternative or complementary approach to chemical synthesis is the development of engineered biosynthetic pathways for producing this compound. Natural products are often synthesized by complex enzymatic machinery in their native organisms dtu.dk. Identifying and reconstituting the biosynthetic pathway for this compound in a heterologous host, such as bacteria or yeast, could offer a sustainable and potentially scalable production method biorxiv.orgnih.govrsc.org. Future research should involve efforts to elucidate the genes and enzymes responsible for this compound biosynthesis in Phyllanthus engleri or other potential producing organisms. Once the pathway is understood, metabolic engineering and synthetic biology techniques can be employed to engineer microbial cell factories for efficient this compound production dtu.dkbiotechrep.ir. This approach could overcome limitations associated with isolating the compound from its natural source, which often yields only low amounts researchgate.net.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

To gain a comprehensive understanding of how this compound interacts with biological systems, integrating data from multiple "omics" technologies is essential frontiersin.orgazolifesciences.comfrontiersin.org. While this compound may not exhibit the same potent cytotoxicity as englerin A, it could still induce subtle changes at the genomic, transcriptomic, proteomic, or metabolomic levels. Future research should utilize multi-omics approaches to investigate the cellular responses to this compound exposure. This involves collecting data on gene expression, protein abundance, and metabolite profiles in cells or organisms treated with this compound and integrating these diverse datasets using bioinformatics and computational tools frontiersin.orgazolifesciences.comresearchgate.net. Such integrated analysis can reveal the complex network of molecular events influenced by this compound, identify potential pathways it modulates, and provide a systems-level perspective on its biological effects, even in the absence of overt phenotypic changes frontiersin.org.

Q & A

Q. Advanced Research Focus

Core modifications : Retain the guaiane skeleton while varying C-6/C-9 substituents (e.g., ester vs. ether groups) .

High-throughput screening : Use fragment-based libraries to identify minimal pharmacophores.

Molecular dynamics simulations : Predict binding affinity to TRPC4/5 channels before synthesis .

Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Q. Basic Research Focus

  • Chiral HPLC : Resolve enantiomers using polysaccharide-based columns .
  • X-ray crystallography : Confirm absolute configuration of intermediates (e.g., diol 21 in synthesis) .
  • 2D NMR (COSY, NOESY) : Assign relative stereochemistry (e.g., NOESY correlations between H-5 and H-9) .

How can researchers address low yields in this compound synthesis, particularly during remote oxidation steps?

Q. Advanced Research Focus

  • Catalyst optimization : Replace CrO3 with TEMPO/oxoammonium salts for selective oxidation of allylic alcohols .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., from 6.9% to >20% in芳樟醇 mimic synthesis) .

What in vitro models best replicate this compound’s tissue-specific activity, and how should controls be designed?

Q. Basic Research Focus

  • Cell line panels : Use RCC lines (e.g., 786-O, A498) alongside non-cancerous renal cells (e.g., HK-2) to assess selectivity .
  • Dose-response normalization : Include staurosporine as a positive control for apoptosis induction .

Why do in vitro and in vivo efficacy profiles of this compound diverge, and how can pharmacokinetic challenges be mitigated?

Q. Advanced Research Focus

  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify vulnerable sites (e.g., ester hydrolysis) .
  • Prodrug strategies : Mask polar groups (e.g., C-9 hydroxyl) to enhance bioavailability .

Which structural motifs in this compound are essential for maintaining TRPC4/5 channel interaction?

Q. Basic Research Focus

  • Alanine scanning mutagenesis : Test TRPC4 mutants (e.g., E543A) to identify critical binding residues .
  • Docking studies : Use cryo-EM structures of TRPC4/5 to map this compound’s putative binding pocket .

How can researchers leverage this compound’s synergistic effects with other lipid metabolism modulators?

Q. Advanced Research Focus

  • Combinatorial screening : Pair this compound with ceramide analogs or FASN inhibitors .
  • Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.